

Vomicine molecular formula and chemical properties

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Compound of Interest

Compound Name: Vomicine

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Vomicine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vomicine, a strychnane alkaloid found in the seeds of *Strychnos nux-vomica*, is a compound of growing interest in the scientific community.[1] This technical guide provides an in-depth overview of the molecular formula, chemical properties, and biological activities of **vomicine**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document details experimental protocols for extraction, analysis, and the evaluation of its anti-inflammatory effects through the modulation of the cGAS-STING-TBK1 signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Vomicine (CAS No. 125-15-5) is a minor alkaloid isolated from *Strychnos nux-vomica* L., a plant that has been used in traditional medicine.[2] While the major alkaloids from this plant, strychnine and brucine, are well-known for their high toxicity and potent physiological effects, **vomicine** presents a different profile that is increasingly being explored for its therapeutic potential. Recent studies have highlighted its anti-inflammatory and antihyperglycemic properties, making it a candidate for further investigation in drug discovery and development.[3]

This guide aims to consolidate the current knowledge on **vomicine**, with a focus on its chemical characteristics and methodologies for its study.

Molecular Formula and Chemical Properties

Vomicine is a complex indole alkaloid with the molecular formula $C_{22}H_{24}N_2O_4$. Its chemical structure and properties have been characterized through various spectroscopic and analytical techniques.

Chemical Structure and IUPAC Name

The systematic IUPAC name for **vomicine** is (1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazaheptacyclo[11.6.5.0^{1'24}.0^{6'22}.0^{10'23}.0^{14'19}]tetracos-6,14(19),15,17-tetraene-12,20-dione.

Physicochemical Properties

A summary of the key physicochemical properties of **vomicine** is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.

Table 1: Physicochemical Properties of **Vomicine**

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₄	
Molecular Weight	380.44 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	282-290 °C (decomposes)	
Boiling Point (est.)	508.07 °C	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and hot ethanol. Sparingly soluble in ether and water.	
pKa (predicted)	9.18 ± 0.20	
Optical Rotation	[α] _D ²² +80° (c = 0.5 in alcohol)	

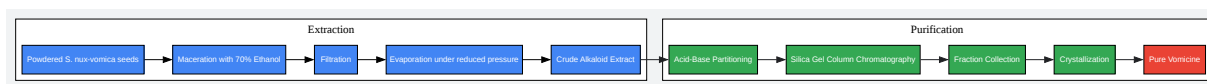
Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **vomicine**, as well as protocols to investigate its biological activities.

Extraction and Isolation from *Strychnos nux-vomica*

The following protocol is a general method for the extraction of total alkaloids from *Strychnos nux-vomica*, which can be further purified to isolate **vomicine**.

Experimental Workflow for **Vomicine** Extraction and Isolation



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Caption: Workflow for the extraction and purification of **vomicine**.

Methodology:

- **Preparation of Plant Material:** The seeds of *Strychnos nux-vomica* are dried and ground into a coarse powder.
- **Extraction:** The powdered seeds are macerated with 70% ethanol at room temperature for 72 hours. The process is repeated three times to ensure complete extraction.
- **Filtration and Concentration:** The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in 5% hydrochloric acid and filtered. The acidic solution is then washed with chloroform to remove non-alkaloidal impurities. The aqueous layer is basified with ammonium hydroxide to a pH of 9-10 and then extracted with chloroform.
- **Purification:** The chloroform extract containing the total alkaloids is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Isolation of **Vomicine**:** Fractions containing **vomicine** are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure **vomicine** crystals.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:70 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: A standard solution of **vomicine** is prepared in methanol. The extracted sample is dissolved in the mobile phase, filtered through a 0.45 μ m membrane filter, and injected into the HPLC system.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of pure **vomicine** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H -NMR and ^{13}C -NMR: Standard proton and carbon NMR spectra are recorded. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

In Vitro Anti-Inflammatory Activity Assay

3.3.1. Egg Albumin Denaturation Assay

This assay is a simple and effective method to screen for anti-inflammatory activity.

Methodology:

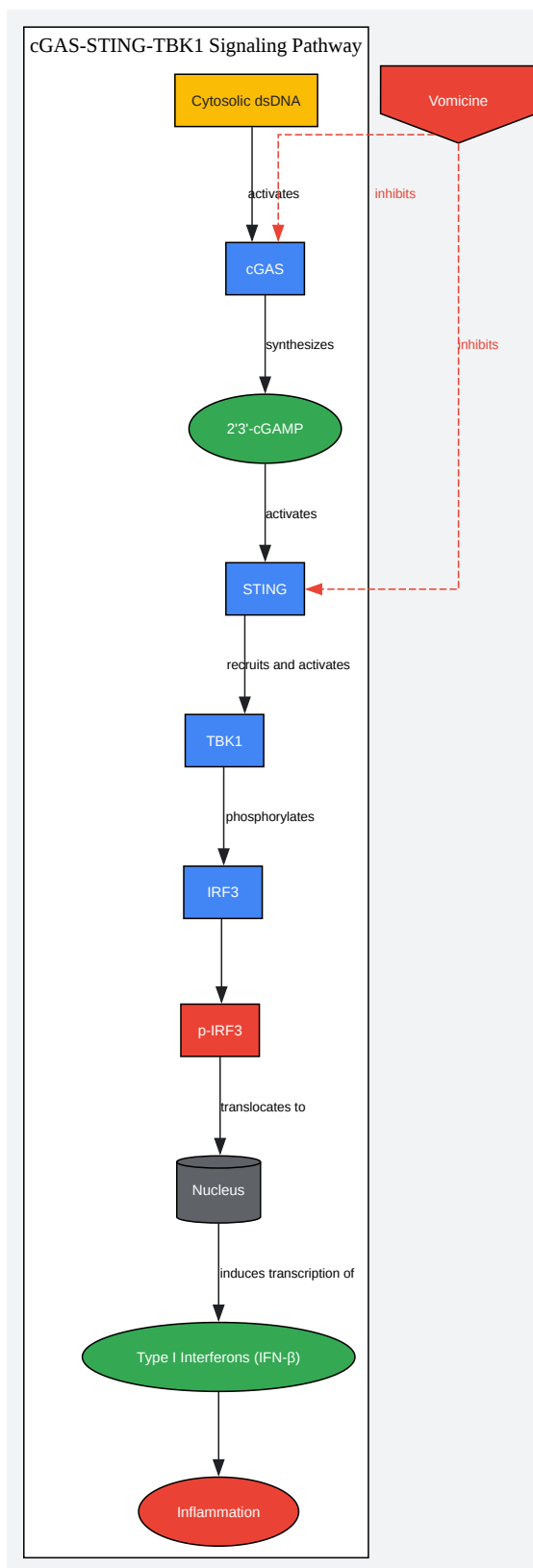
- Preparation of Reagents:

- Fresh hen's egg albumin is diluted with phosphate-buffered saline (PBS, pH 6.4) to a concentration of 0.2%.
- **Vomicine** is dissolved in DMSO to prepare a stock solution and then diluted with PBS to achieve the desired test concentrations.
- Diclofenac sodium is used as a positive control.
- Assay Procedure:
 - To 0.2 mL of egg albumin, 2.8 mL of PBS and 2 mL of the test solution (**vomicine** or diclofenac sodium at various concentrations) are added.
 - The mixture is incubated at 37°C for 15 minutes.
 - The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.
 - After cooling, the absorbance of the solution is measured at 660 nm.
- Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway Analysis: cGAS-STING-TBK1

Vomicine has been shown to modulate the cGAS-STING-TBK1 signaling pathway, which plays a crucial role in the innate immune response and inflammation.

Diagram of the cGAS-STING-TBK1 Signaling Pathway



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